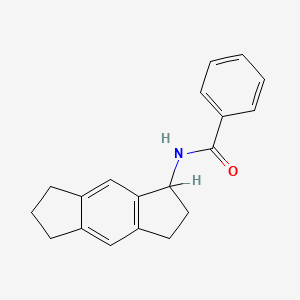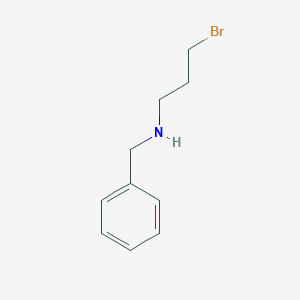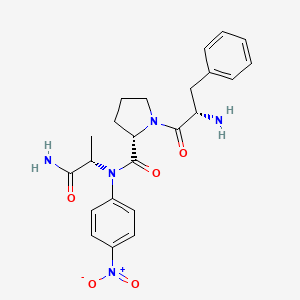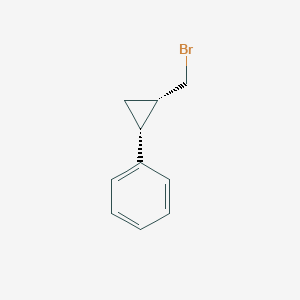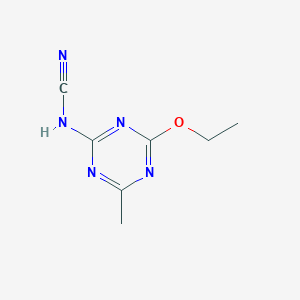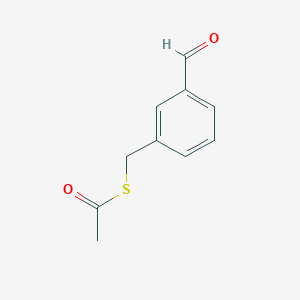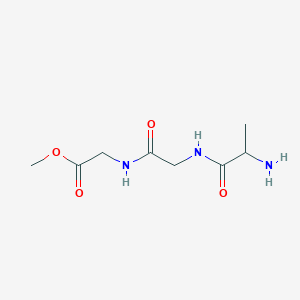
Methyl2-(2-(2-aminopropanamido)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(2-(2-aminopropanamido)acetamido)acetate is a chiral molecule that is used in the synthesis of polypeptides. This compound is a derivative of the amino acid alanine and is commonly used in drug development, environmental research, and industrial applications . It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(2-(2-aminopropanamido)acetamido)acetate involves the reaction of hydroxide ion with the compound to form an amine, which is then reacted with a carbonyl group to form an amide . This molecule has been analyzed using various techniques such as NMR and IR spectroscopy, and its sequences have been confirmed by mass spectrometry .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The compound is produced in high purity and is available for pharmaceutical testing and other research applications .
Chemical Reactions Analysis
Types of Reactions: Methyl2-(2-(2-aminopropanamido)acetamido)acetate undergoes various types of chemical reactions, including hydrolysis, esterification, and amide formation . The hydroxide ion reacts with this compound to form an amine, which is then reacted with a carbonyl group to form an amide .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydroxide ions, carbonyl groups, and various solvents such as chloroform and methanol . The reactions are typically carried out under mild conditions, making the compound suitable for various synthetic applications .
Major Products Formed: The major products formed from the reactions of this compound include amides and esters . These products are often used in the synthesis of polypeptides and other biologically active compounds .
Scientific Research Applications
Methyl2-(2-(2-aminopropanamido)acetamido)acetate has a wide range of scientific research applications. It is commonly used in the synthesis of polypeptides, which are essential for various biological and medical research . The compound is also used in drug development, environmental research, and industrial applications. Its chiral nature makes it valuable for the study of stereoisomers and their effects on biological systems .
Mechanism of Action
The mechanism of action of Methyl2-(2-(2-aminopropanamido)acetamido)acetate involves its interaction with hydroxide ions to form an amine, which then reacts with a carbonyl group to form an amide . This process is essential for the synthesis of polypeptides and other biologically active compounds . The molecular targets and pathways involved in these reactions are primarily related to the formation of amides and esters .
Comparison with Similar Compounds
Methyl2-(2-(2-aminopropanamido)acetamido)acetate is similar to other compounds such as Methyl 2-acetamidoacrylate and Methyl 2-(acetylamino)-dimethyl phosphono acetate . its unique chiral nature and specific applications in polypeptide synthesis make it distinct from these compounds . The following are some similar compounds:
These compounds share similar chemical structures but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C8H15N3O4 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-[[2-(2-aminopropanoylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C8H15N3O4/c1-5(9)8(14)11-3-6(12)10-4-7(13)15-2/h5H,3-4,9H2,1-2H3,(H,10,12)(H,11,14) |
InChI Key |
UHLVMOJKDKURTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


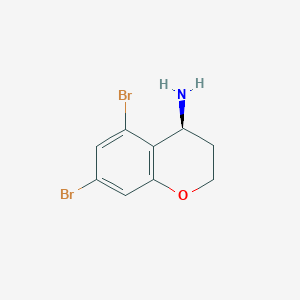
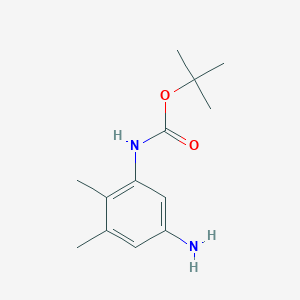

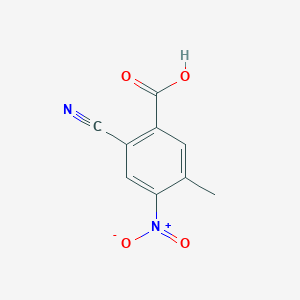
![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B13148853.png)
